molecular formula C6H4Cl2FNO B1460716 (3,5-Dichloro-2-fluoropyridin-4-yl)methanol CAS No. 1360952-47-1

(3,5-Dichloro-2-fluoropyridin-4-yl)methanol

Cat. No.: B1460716
CAS No.: 1360952-47-1
M. Wt: 196 g/mol
InChI Key: XGQTWYQAWKUGLC-UHFFFAOYSA-N
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Description

(3,5-Dichloro-2-fluoropyridin-4-yl)methanol is a useful research compound. Its molecular formula is C6H4Cl2FNO and its molecular weight is 196 g/mol. The purity is usually 95%.
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Scientific Research Applications

Spectroscopic Applications

The study of hydrogen-bonded clusters of 2-fluoropyridine with methanol reveals insights into the structure and behavior of molecular interactions. Spectroscopic techniques, such as infrared (IR) spectroscopy, have been employed to observe the electronic and IR spectra of these clusters, highlighting the role of weak hydrogen bond interactions. This research provides a deeper understanding of the vibrational frequencies affected by hydrogen bond formation, which is crucial for the development of materials with desired electronic properties (Nibu, Marui, & Shimada, 2006).

Organic Synthesis and Catalysis

The compound has relevance in catalysis, as demonstrated by research into the synthesis of 4-(N-(2,2-difluoroethyl)(N-heteroarylmethyl)amino)-5,5-disubstitutedfuran-2(5H)-ones. This showcases its utility in facilitating reactions without the need for a catalyst, leading to the development of compounds with potential bioactivity (Zhao et al., 2020).

Material Science and Nanoparticle Synthesis

The supercritical antisolvent process using methanol demonstrates its application in producing nanoparticles of 5-fluorouracil for pulmonary delivery. This technique enhances the physical characteristics of 5-FU, illustrating the compound's role in improving drug delivery systems (Kalantarian et al., 2010).

Environmental Science

In environmental science, the kinetics of La3+-promoted methanolysis of S-aryl methylphosphonothioates, using methanol as a solvent, provide a possible methodology for the decontamination of toxic byproducts. This research suggests a method for neutralizing harmful substances in a safe and efficient manner, which has significant implications for environmental protection and chemical safety (Dhar, Edwards, & Brown, 2011).

Biochemical Analysis

Cellular Effects

The effects of (3,5-Dichloro-2-fluoropyridin-4-yl)methanol on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of genes involved in oxidative phosphorylation and glycolysis, thereby impacting cellular energy production and metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It has been found to inhibit certain enzymes, leading to changes in gene expression and cellular function. For example, its interaction with alcohol oxidase results in the inhibition of this enzyme, which in turn affects the metabolic pathways involving alcohol oxidation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable, it can degrade over time, leading to changes in its biochemical properties and cellular effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to have minimal toxic effects, while higher doses can lead to adverse effects such as enzyme inhibition and metabolic disruption. These findings are crucial for determining the safe and effective dosage ranges for potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments, which in turn affect its biochemical properties and cellular effects .

Properties

IUPAC Name

(3,5-dichloro-2-fluoropyridin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2FNO/c7-4-1-10-6(9)5(8)3(4)2-11/h1,11H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGQTWYQAWKUGLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=N1)F)Cl)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1360952-47-1
Record name (3,5-dichloro-2-fluoropyridin-4-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.